molecular formula C17H19N3O B7479405 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone

Cat. No. B7479405
M. Wt: 281.35 g/mol
InChI Key: TVQWDVJRIWEANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone, also known as CPQ, is a chemical compound that has been studied for its potential applications in scientific research. CPQ is a cyclic amine that contains a quinoline ring system and a piperazine moiety. It has been found to exhibit various biological activities, including antitumor, antiviral, and anti-inflammatory properties. In

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. The antiviral activity of this compound is thought to be due to its ability to inhibit viral DNA replication. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis. This compound has also been found to inhibit the replication of herpes simplex virus type 1 and type 2. In addition, this compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. However, the exact biochemical and physiological effects of this compound in vivo are not yet fully understood.

Advantages and Limitations for Lab Experiments

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone has several advantages for lab experiments. It is readily synthesized and purified, making it easily accessible for research. This compound has also been found to exhibit potent antitumor, antiviral, and anti-inflammatory activities, making it a promising candidate for further research. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to work with in aqueous solutions. This compound also has a relatively short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone. One area of research could be to further investigate the mechanism of action of this compound, particularly its antitumor activity. Another area of research could be to explore the potential of this compound as a therapeutic agent for the treatment of cancer and viral infections. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and bioavailability. Overall, this compound has the potential to be a valuable tool for scientific research and could lead to the development of new treatments for cancer and viral infections.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone involves the condensation of 2-chloro-3-formylquinoline with piperazine in the presence of a base, such as potassium carbonate, in a solvent, such as dimethylformamide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding amine using a reducing agent, such as sodium borohydride. The final product is obtained after purification by column chromatography.

Scientific Research Applications

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been found to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

2,3-dihydro-1H-cyclopenta[b]quinolin-9-yl(piperazin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O/c21-17(20-10-8-18-9-11-20)16-12-4-1-2-6-14(12)19-15-7-3-5-13(15)16/h1-2,4,6,18H,3,5,7-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQWDVJRIWEANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C3N=C2C1)C(=O)N4CCNCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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